molecular formula C23H23ClN4O B11271465 N-(4-chlorobenzyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

N-(4-chlorobenzyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B11271465
M. Wt: 406.9 g/mol
InChI Key: JBWSPVHILUVTTR-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a carboxamide group, a chlorophenyl group, and a phenylpyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, often using reagents such as carboxylic acids or their derivatives.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is typically introduced through a nucleophilic substitution reaction.

    Incorporation of the Phenylpyrimidine Moiety: This step involves coupling reactions, such as Suzuki or Heck coupling, to attach the phenylpyrimidine group to the piperidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halides, alkylating agents, and nucleophiles are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-bromophenyl)methyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide
  • N-[(4-fluorophenyl)methyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide
  • N-[(4-methylphenyl)methyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

Uniqueness

N-[(4-chlorophenyl)methyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C23H23ClN4O

Molecular Weight

406.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

InChI

InChI=1S/C23H23ClN4O/c24-20-8-6-17(7-9-20)15-25-23(29)19-10-12-28(13-11-19)22-14-21(26-16-27-22)18-4-2-1-3-5-18/h1-9,14,16,19H,10-13,15H2,(H,25,29)

InChI Key

JBWSPVHILUVTTR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)Cl)C3=NC=NC(=C3)C4=CC=CC=C4

Origin of Product

United States

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